molecular formula C16H23NO3 B1404241 Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate CAS No. 848308-22-5

Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate

Cat. No. B1404241
M. Wt: 277.36 g/mol
InChI Key: AKAMJEAPQNBMPI-KBPBESRZSA-N
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Description

“Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthesis method for “tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate” involves the addition of compound 2 (3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid) into 2L tetrahydrofuran, followed by dropwise addition of 1 mol/L borane tetrahydrofuran solution while maintaining at 0 ℃ . The reaction is carried out at room temperature of 25 ℃ for 16h, and methanol is added at 0 ℃ for quenching .

Scientific Research Applications

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was achieved through optimization of enzyme, solvent, and temperature. This resulted in a new resolution method with high enantioselectivity (Faigl et al., 2013) Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine.

Stereoselective Syntheses

This compound and its derivatives underwent reactions to produce stereoselective tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, crucial in chemical syntheses (Boev et al., 2015) Stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate.

Synthesis of Enantiomerically Pure Derivatives

A scalable method to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, showcasing improvements over original methods (Maton et al., 2010) An Efficient Scalable Route for the Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Intermediate Synthesis in Jak3 Inhibitor

The compound served as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550, using a series of efficient synthesis steps (Chen Xin-zhi, 2011) Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate.

Biotin Intermediate Synthesis

It acted as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in metabolic cycles (Qin et al., 2014) Study on Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3- Carboxylate.

Tert-Butyloxycarbonyl Group Migration

A study reported N→O tert-butyloxycarbonyl (Boc) migration of the imide variant of this compound, revealing an unusual transition state mechanism (Xue & Silverman, 2010) An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application.

Coupling Reagent for Carboxylic Acids

Di-tert-butyl dicarbonate was utilized as an efficient coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins, demonstrating its versatility (Laborde et al., 2008) Di-tert-butyl dicarbonate as an efficient coupling reagent for the immobilization of carboxylic acid moieties.

Iron(II)-catalyzed Oxidation

The FeSO(4)/TBHP system in water allowed the direct oxidation of sp3 C-H bonds adjacent to nitrogen of arylureas to yield both tert-butoxylated and hydroxylated products (Wei et al., 2011) Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water.

Economical Synthesis from L-aspartic Acid

Starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized with a focus on economical and industrial applicability (Han et al., 2018) Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid.

properties

IUPAC Name

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-13(11-18)14(10-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMJEAPQNBMPI-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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